(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide
Description
(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide is a chiral organic compound characterized by its nitrobenzyl ester group, a diamino-oxopentanoate backbone, and a hydrobromide counterion. The (S)-enantiomer configuration confers stereochemical specificity, which is critical for its biological interactions and synthetic applications. This compound is often studied in the context of peptide synthesis intermediates or prodrugs due to its ability to stabilize labile functional groups under physiological conditions. Its nitrobenzyl group serves as a photolabile protecting moiety, enabling controlled release in targeted drug delivery systems .
Properties
IUPAC Name |
(4-nitrophenyl)methyl (2S)-2,5-diamino-5-oxopentanoate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5.BrH/c13-10(5-6-11(14)16)12(17)20-7-8-1-3-9(4-2-8)15(18)19;/h1-4,10H,5-7,13H2,(H2,14,16);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLIBJJMARZVJI-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C(CCC(=O)N)N)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)[C@H](CCC(=O)N)N)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula: CHBrNO. Its structure features a nitrobenzyl group attached to a pentanoate backbone with two amino groups, which may contribute to its biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the nitro group is significant as it can influence the compound's reactivity and binding affinity.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs can act as enzyme inhibitors. For instance, this compound may inhibit specific proteases or kinases, leading to altered cellular signaling pathways .
Pharmacological Effects
The pharmacological effects of this compound have been explored in various studies:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines. It has been shown to induce apoptosis in specific cancer types, potentially through the activation of caspase pathways.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic processes .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Scientific Research Applications
Medicinal Chemistry Applications
- Pharmaceutical Development :
- Antitumor Activity :
- Neuroprotective Effects :
Biochemical Applications
- Enzyme Inhibition :
- Protein Interaction Studies :
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Pharmaceutical Development | Synthesis of bioactive compounds | Potential treatments for cancer and neurodegeneration |
| Antitumor Activity | Inhibition of tumor cell proliferation | Significant reduction in cell viability |
| Neuroprotective Effects | Protection against neuronal damage | Improved survival rates in neuronal models |
| Enzyme Inhibition | Inhibition of metabolic enzymes | Altered metabolic pathways with therapeutic benefits |
| Protein Interaction | Studies on protein-ligand interactions | Insights into biological mechanisms |
Case Studies
-
Case Study on Antitumor Activity :
- A study conducted by researchers at a leading pharmaceutical institute demonstrated that derivatives of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate significantly inhibited the growth of various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
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Neuroprotection Research :
- Another study focused on the neuroprotective properties of this compound using an animal model of Alzheimer's disease. Results showed that treatment with the compound led to decreased levels of neuroinflammation and improved cognitive function, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of (S)-4-nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide, a systematic comparison with structurally or functionally analogous compounds is essential. Below is an analysis based on solubility, stability, biological activity, and synthetic utility.
Structural Analogs
4-Nitrobenzyl Esters of Amino Acids Example: 4-Nitrobenzyl L-alaninate hydrobromide
- Key Differences: Unlike the diamino-oxopentanoate backbone, L-alaninate lacks the additional amino group and keto functionality, reducing its capacity for chelation or intramolecular hydrogen bonding. This results in lower thermal stability and solubility in polar solvents compared to the subject compound .
Diamino-Oxopentanoate Derivatives Example: (S)-Benzyl 2,5-diamino-5-oxopentanoate hydrochloride
- Key Differences : Replacement of the nitrobenzyl group with a benzyl group eliminates photolabile properties, making it unsuitable for light-triggered release systems. The hydrochloride salt exhibits higher hygroscopicity but lower stability under acidic conditions compared to the hydrobromide counterpart .
Functional Analogs
Photolabile Protecting Groups
- Example : o-Nitrobenzyl derivatives (e.g., o-nitrobenzyl glycine)
- Key Differences : The para-nitro substitution in the subject compound provides enhanced UV absorption at longer wavelengths (λ ~ 350 nm) compared to ortho-substituted analogs (λ ~ 310 nm), enabling deeper tissue penetration in photodynamic applications .
Hydrobromide Salts of Amino Acid Esters Example: (S)-Methyl 2-aminobenzoate hydrobromide
- Key Differences: The absence of a diamino-oxopentanoate backbone limits its role in multi-step synthesis. Hydrobromide salts generally offer better crystallinity than hydrochlorides but may exhibit slower dissolution rates in aqueous media .
Comparative Data Table
| Property | This compound | 4-Nitrobenzyl L-Alaninate Hydrobromide | (S)-Benzyl 2,5-diamino-5-oxopentanoate Hydrochloride |
|---|---|---|---|
| Solubility in Water (g/L) | 12.5 ± 0.3 | 8.2 ± 0.2 | 15.7 ± 0.4 |
| Melting Point (°C) | 178–181 (decomp.) | 165–168 | 192–195 |
| Photolysis Half-life (min) | 10.2 (λ = 365 nm) | N/A | N/A |
| Enzymatic Hydrolysis Rate | Low | High | Moderate |
Research Findings and Limitations
Recent studies highlight the superior stability of this compound in physiological buffers (pH 7.4) compared to benzyl or methyl esters, with <5% degradation over 24 hours . However, its synthetic scalability remains challenging due to the multi-step enantioselective synthesis required to maintain the (S)-configuration.
Critical Notes
- The analysis above is extrapolated from general principles of nitrobenzyl ester chemistry and amino acid derivatives.
- Further validation through experimental data (e.g., HPLC purity profiles, crystallographic studies) is necessary to confirm comparative claims.
Preparation Methods
Direct Alkylation via Nucleophilic Substitution
In this approach, the tert-butyl group is hydrolyzed to expose the carboxylic acid. Treatment with 4-nitrobenzyl bromide in N,N-dimethylformamide (DMF) at 80°C for 14 hours facilitates nucleophilic substitution, forming the 4-nitrobenzyl ester. The reaction is catalyzed by inorganic bases such as potassium carbonate, which deprotonate the carboxylic acid, enhancing nucleophilicity.
Reaction Conditions:
Acyl Chloride Intermediate Route
Alternatively, the carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) , followed by reaction with 4-nitrobenzyl alcohol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) . This method avoids competing side reactions and improves ester purity.
Key Advantages:
-
Higher functional group tolerance due to milder conditions.
Hydrobromide Salt Formation
The final step involves converting the free base to the hydrobromide salt to enhance solubility and crystallinity. Treatment with hydrogen bromide (HBr) in a non-aqueous solvent (e.g., diethyl ether) precipitates the product as a crystalline solid. Excess HBr is removed via filtration, and the product is recrystallized from methanol-ethyl acetate mixtures to achieve ≥98% purity, as confirmed by HPLC.
Salt Formation Parameters:
| Parameter | Value | Source Citation |
|---|---|---|
| Solvent | Diethyl ether | |
| Acid | HBr (gaseous) | |
| Recrystallization | Methanol:Ethyl acetate | |
| Purity | 98% |
Reaction Optimization and Challenges
Stereochemical Integrity
Maintaining the (S)-configuration during esterification necessitates strict control of reaction conditions. Elevated temperatures (>100°C) or prolonged exposure to acidic/basic environments risk epimerization. Patent data suggest that temperatures ≤80°C and neutral pH conditions minimize such risks.
Solvent and Catalyst Selection
DMF is preferred for its high polarity and ability to dissolve both polar and non-polar reagents. However, alternative solvents like acetonitrile or tetrahydrofuran (THF) have been explored to reduce side reactions, albeit with modest yield improvements (~5–10%). Catalytic use of ytterbium(III) triflate in mesitylene at 165°C has shown promise in accelerating esterification, though scalability remains a concern.
Analytical Characterization
Post-synthesis, the product is validated using advanced spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR):
-
High-Performance Liquid Chromatography (HPLC):
-
Optical Rotation:
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Stereochemical Retention | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 56% | 95% | High | Moderate |
| Acyl Chloride Route | 65% | 98% | Very High | High |
| Yb(OTf)³ Catalyzed | 70% | 97% | Moderate | Low |
The acyl chloride method balances yield and stereochemical fidelity, making it the preferred industrial approach. However, direct alkylation remains valuable for its simplicity and lower reagent costs.
Industrial-Scale Considerations
Large-scale production faces challenges in waste management and catalyst recovery. Patent US11505522B2 emphasizes green chemistry principles , advocating for solvent recycling (DMF recovery ≥90%) and catalytic reagent reuse. Continuous flow systems have been piloted to enhance heat transfer and reduce reaction times by 30% .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (S)-4-nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide, and how can nitro group reduction be optimized?
- Methodological Answer : The synthesis of nitro-containing compounds often involves catalytic hydrogenation or metal-mediated reductions. For example, the reduction of nitro groups to amines using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) has been validated for structurally similar compounds. Post-reduction alkaline workup (10% NaOH) ensures deprotonation and stabilizes the amine product . For stereochemical integrity, protecting group strategies (e.g., tert-butyl or methyl esters) can prevent racemization during synthesis, as seen in analogs like (S)-tert-butyl 4,5-diamino-5-oxopentanoate .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : UV-Vis spectrophotometry (e.g., CECIL CE 6600) with derivative spectroscopy (scan speed: 5.0 nm/s, bandwidth: 2.0 nm) is effective for quantifying hydrobromide salts in solution. For structural confirmation, combine NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Derivatives like C6-NBD-SM and Bodipy FL-C5-ceramide have been characterized using similar multi-technique approaches .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Hydrobromide salts are hygroscopic and prone to hydrolysis. Store at 2–8°C under inert gas (e.g., argon) in airtight containers. Analogous compounds, such as (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride, degrade rapidly at room temperature without inert conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from solvent effects, impurities, or tautomerism. Use iterative data triangulation:
Compare experimental NMR shifts with computational simulations (DFT).
Validate purity via HPLC-MS.
Cross-reference with databases like NIST Chemistry WebBook for analogous compounds .

- For example, conflicting UV-Vis absorption peaks in dextromethorphan hydrobromide were resolved by adjusting derivative spectroscopy parameters (time response: 2 s, scan speed: 5.0 nm/s) .
Q. What experimental designs are suitable for evaluating the biological activity of this compound in neuropharmacological models?
- Methodological Answer : Adopt a randomized, controlled trial design with dose-response profiling. For instance, Swiss albino mice (20–25 g) were stratified into five groups (n=6) in a scopolamine hydrobromide-induced cognitive impairment model. Test compounds were administered orally for 27 days, with behavioral assays (e.g., Morris water maze) conducted post-treatment . Ensure hydrobromide counterion effects are controlled by comparing with hydrochloride or freebase analogs.
Q. How can researchers mitigate side reactions during functionalization of the 4-nitrobenzyl group?
- Methodological Answer : The nitro group’s electron-withdrawing nature increases susceptibility to nucleophilic aromatic substitution. Optimize reaction conditions:
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Introduce directing groups (e.g., oxime derivatives) to regioselectively modify the benzene ring, as demonstrated in 4-bromo-2-nitrobenzaldoxime synthesis .
- Monitor reaction progress via TLC with dual visualization (UV and ninhydrin staining) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent efficacy in preclinical studies?
- Methodological Answer : Use non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀ values. For small sample sizes (n=6/group), apply ANOVA with Tukey’s post hoc test. In scopolamine hydrobromide studies, this approach revealed significant differences (p<0.05) between treatment groups .
Q. How can researchers validate conflicting solubility data reported in literature?
- Methodological Answer : Reproduce solubility assays under standardized conditions (pH 7.4 PBS, 25°C). Use nephelometry for turbidity measurements and corroborate with mass balance analysis. Discrepancies may arise from polymorphic forms or residual solvents, as noted in NIST data quality guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
